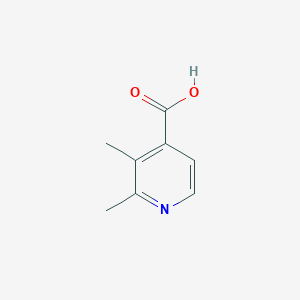

2,3-Dimethylisonicotinic acid

Description

2,3-Dimethylisonicotinic acid (CAS No. 4328-85-2) is a pyridine derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It features a pyridine ring substituted with methyl groups at the 2- and 3-positions and a carboxylic acid group at the 4-position (para to the nitrogen). This compound is synthesized via reduction of its precursor using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), achieving >99% purity as confirmed by GC-MS . It is stored under inert atmospheric conditions and poses hazards including skin/eye irritation (H315, H319) and respiratory discomfort (H335) . Its hydrochloride derivative (CAS 2442597-63-7) is also documented, expanding its utility in pharmaceutical intermediates .

Properties

IUPAC Name |

2,3-dimethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-6(2)9-4-3-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZMOGFYBBVBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4328-85-2 | |

| Record name | 2,3-dimethylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylisonicotinic acid typically involves the alkylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dimethylpyridine-4-carboxylic acid, while reduction could produce 2,3-dimethylpyridine-4-methanol.

Scientific Research Applications

2,3-Dimethylisonicotinic acid is an organic compound with the molecular formula . Its hydrochloride form is available as one of American Elements' life science products .

Scientific Research Applications

While specific applications and case studies for this compound are not widely available in the search results, related compounds and information can help infer potential research applications.

Brightening Agents in Zinc Plating

- Isonicotinic acid derivatives can be used as brightening agents in acid zinc plating .

- These compounds, when used as a brightener, normally appear in amounts between 0.01 and 1 gram per liter .

- They facilitate the production of bright zinc electrodeposits from electrolytes, which can be safely released into sewers or streams after zinc content precipitation as zinc hydroxide .

- The use of pyridine-3-acetic acid, pyridine-3-sulfonic acid and pyridine-3-carboxylic acid has been documented for electrodeposits .

Chelation Therapy

- The search results mention the use of chelation therapy, specifically with sodium calcium edetate and succimer (2,3-dimercaptosuccinic acid), in the treatment of lead poisoning .

- This compound may have potential applications or relevance in chelation chemistry due to its structural similarity to chelating agents .

Magnetic Resonance Imaging (MRI)

- Diffusion-related magnetic resonance imaging parametric maps can be employed to characterize white matter of the brain .

- Compounds like diclofenac can be evaluated for local toxicity using MRI .

- While not directly related to this compound, these applications of MRI suggest potential uses in evaluating the compound's effects on tissues or its distribution within the body .

Cosmetic Formulations

- Polymers are used in cosmetics as film formers, fixatives, and rheology modifiers . It's possible that this compound or its derivatives could be explored for similar applications in cosmetic formulations, though no direct evidence is found in the search results .

Safety Considerations

Mechanism of Action

The mechanism of action of 2,3-Dimethylisonicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2,3-dimethylisonicotinic acid vary in substituent type, position, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a detailed comparison:

2,6-Dimethylisonicotinic Acid (CAS 54221-93-1)

- Structure : Methyl groups at 2- and 6-positions; carboxylic acid at 4-position.

- Molecular Formula: C₈H₉NO₂ (identical to 2,3-dimethyl isomer).

- Purity: 98% (vs. >99% for this compound) . Applications: Used as an intermediate in organic synthesis, with commercial availability in bulk quantities (1 kg to 200 kg) .

2,3,5-Trichloroisonicotinic Acid (CAS 406676-18-4)

- Structure : Chlorine atoms at 2-, 3-, and 5-positions; carboxylic acid at 4-position.

- Molecular Formula: C₆H₂Cl₃NO₂.

- Key Differences :

2,3-Diaminoisonicotinic Acid (CAS 1082930-45-7)

- Structure: Amino groups at 2- and 3-positions; carboxylic acid at 4-position.

- Molecular Formula : C₆H₇N₃O₂.

- Key Differences: Amino groups confer basicity, enabling participation in condensation and cyclization reactions, unlike the methylated analog. Applications: Used in peptide chemistry as a nonproteinogenic diamino acid .

2,3-Dimethylbenzoic Acid (CAS 603-79-2)

- Structure : Methyl groups at 2- and 3-positions on a benzene ring; carboxylic acid at 1-position.

- Molecular Formula : C₉H₁₀O₂.

- Key Differences :

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 4328-85-2 | C₈H₉NO₂ | 2-CH₃, 3-CH₃, 4-COOH | 151.16 | >99% | Cytochrome P450 inhibitor synthesis |

| 2,6-Dimethylisonicotinic acid | 54221-93-1 | C₈H₉NO₂ | 2-CH₃, 6-CH₃, 4-COOH | 151.16 | 98% | Organic synthesis intermediates |

| 2,3,5-Trichloroisonicotinic acid | 406676-18-4 | C₆H₂Cl₃NO₂ | 2-Cl, 3-Cl, 5-Cl, 4-COOH | 210.45 | N/A | Reactive intermediate in halogenation |

| 2,3-Diaminoisonicotinic acid | 1082930-45-7 | C₆H₇N₃O₂ | 2-NH₂, 3-NH₂, 4-COOH | 153.14 | 98%+ | Peptide chemistry |

| 2,3-Dimethylbenzoic acid | 603-79-2 | C₉H₁₀O₂ | 2-CH₃, 3-CH₃, 1-COOH | 150.17 | N/A | Thermochemical studies |

Research Findings and Implications

- Electron-Withdrawing vs. Donor Groups: Chloro-substituted analogs (e.g., 2,3,5-Trichloroisonicotinic acid) exhibit higher acidity (pKa ~1.5–2.5) than methylated derivatives (pKa ~3.5–4.5) due to electron withdrawal .

- Pharmaceutical Relevance: The hydrochloride form of this compound highlights its adaptability in drug formulation, whereas amino-substituted analogs are prioritized in peptide engineering .

Biological Activity

2,3-Dimethylisonicotinic acid (2,3-DMIA) is a pyridine derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with 2,3-DMIA, highlighting its relevance in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound is a substituted isonicotinic acid with the molecular formula C₇H₉NO₂. The compound can be synthesized through various methods, including multi-component reactions that yield functionalized pyridine derivatives. These synthetic strategies allow for the introduction of diverse substituents, enhancing the compound's biological activity.

1. Antiproliferative Properties

Recent studies have shown that compounds structurally related to 2,3-DMIA exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 2,3-DMIA have been evaluated for their ability to inhibit cell proliferation in HeLa cells at a concentration of 5 μM. Several derivatives demonstrated considerable inhibition rates, suggesting that modifications to the pyridine ring can enhance cytotoxic effects .

| Compound | % Inhibition (5 μM) |

|---|---|

| 2,3-DMIA Derivative A | 75% |

| 2,3-DMIA Derivative B | 68% |

| 2,3-DMIA Derivative C | 82% |

2. Cytochrome P450 Inhibition

Another notable aspect of 2,3-DMIA is its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the activation of prodrugs. Preliminary studies indicate that certain derivatives may act as inhibitors of specific cytochrome P450 isoforms, which could lead to altered pharmacokinetics of co-administered drugs .

Case Study: Antitumor Activity

A study conducted on a series of pyridine derivatives including 2,3-DMIA revealed their potential as antitumor agents. The compounds were tested for their ability to induce apoptosis in cancer cells. Notably, one derivative was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Case Study: Anxiolytic Effects

In addition to antiproliferative properties, some studies have explored the anxiolytic effects of related compounds. A derivative of 2,3-DMIA was tested in animal models for its ability to reduce anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dimethylisonicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of isonicotinic acid derivatives. For example, methylation of 2,3-diaminoisonicotinic acid (CAS 1082930-45-7) using methylating agents like dimethyl sulfate under controlled pH (8–9) can yield the target compound . Optimization requires monitoring reaction temperature (60–80°C) and purification via recrystallization or column chromatography. Yield discrepancies (e.g., 40–70%) may arise from incomplete methylation or side reactions, necessitating TLC/HPLC monitoring .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of:

- NMR : Compare and NMR shifts with analogous compounds (e.g., 2,3-dichloroisonicotinic acid, CAS 7461-60-1) to identify methyl group positions .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, theoretical m/z 151.0633) .

- X-ray Crystallography : If crystalline, compare bond angles/distances with related structures (e.g., 2,3-dihydroxybenzoic acid decarboxylase substrates) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in aqueous solutions?

- Methodological Answer :

- Solubility : Likely polar due to carboxylic acid and methyl groups; test in DMSO (common solvent for similar acids) .

- Stability : Monitor degradation via UV-Vis spectroscopy under varying pH (4–10) and temperatures (4–37°C). Compare with 2,3-dihydroxybenzoic acid, which degrades at >40°C .

- Storage : Store desiccated at –20°C to prevent hydrolysis, as recommended for structurally related acids .

Advanced Research Questions

Q. How does this compound interact with enzymes like decarboxylases, and what structural insights inform its potential as an inhibitor?

- Methodological Answer :

- Enzymatic Assays : Use purified decarboxylases (e.g., Fusarium oxysporum DHBD ) to measure activity via CO release or HPLC-based substrate depletion.

- Mutagenesis Studies : Compare binding affinity of wild-type vs. mutant enzymes (e.g., R233Δ in DHBD) to identify critical residues for interaction .

- Computational Docking : Model interactions using software like AutoDock, referencing crystal structures of related enzyme-substrate complexes (PDB: 6LZG) .

Q. What analytical strategies resolve contradictions in reported spectral data for methyl-substituted isonicotinic acids?

- Methodological Answer :

- Data Cross-Validation : Compare IR, NMR, and MS data across studies (e.g., 2,3-dimethoxycinnamic acid vs. 2,3-dimethyl analogs) to identify artifacts .

- Isotopic Labeling : Synthesize -labeled methyl groups to confirm peak assignments in complex NMR spectra .

- Collaborative Reproducibility : Replicate experiments across labs with standardized protocols (e.g., NIST-recommended methods for spectral acquisition) .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer :

- Ligand Design : Utilize the carboxylic acid group for coordination with metals (e.g., Zn, Cu). Optimize synthetic conditions (solvent, temperature) based on MOF stability studies .

- Surface Area Analysis : Characterize MOFs using BET analysis; compare pore sizes with unmodified isonicotinic acid frameworks .

- Catalytic Testing : Assess activity in model reactions (e.g., CO capture) and benchmark against known MOFs .

Key Considerations for Experimental Design

- Safety Protocols : Handle methylating agents and acids in fume hoods with PPE (gloves, goggles) per OSHA guidelines .

- Data Reproducibility : Archive raw spectral data and reaction conditions using platforms like Zenodo or institutional repositories .

- Ethical Reporting : Disclose synthesis yields, failed attempts, and conflicting data transparently to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.